(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
Description
(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound that features a pyridine ring substituted with a propan-2-yloxy group and a morpholine ring substituted with a thiazole group
Properties
IUPAC Name |
(5-propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11(2)22-13-7-12(8-17-9-13)16(20)19-4-5-21-14(10-19)15-18-3-6-23-15/h3,6-9,11,14H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQDNAITUQUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)N2CCOC(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include bases, acids, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiazole derivatives, such as:
- (5-Methoxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
- (5-Ethoxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone
Uniqueness
(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
